molecular formula C17H12FN3 B2551637 (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile CAS No. 307533-94-4

(2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile

Cat. No.: B2551637
CAS No.: 307533-94-4
M. Wt: 277.302
InChI Key: GKUGNGNRLZPHOB-JLHYYAGUSA-N
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Description

(2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a fluorophenyl group and a benzodiazole moiety

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Biology

    Biological Probes: The compound may be used as a probe to study biological processes involving benzodiazole derivatives.

Medicine

Industry

    Chemical Industry: The compound may be used in the production of specialty chemicals or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the benzodiazole intermediate with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between the benzodiazole-fluorophenyl intermediate and a suitable nitrile compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzodiazole moiety.

    Reduction: Reduction of the nitrile group would yield amine derivatives.

    Substitution: Substituted fluorophenyl derivatives would be the major products.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile would depend on its specific application. For example, in a pharmaceutical context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
  • (2E)-3-(4-bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile

Uniqueness

The presence of the fluorophenyl group in (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile may confer unique electronic properties compared to its chloro- and bromo- analogs. This could affect its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3/c1-21-16-5-3-2-4-15(16)20-17(21)13(11-19)10-12-6-8-14(18)9-7-12/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUGNGNRLZPHOB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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